molecular formula C15H25N3O2 B12902686 N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide CAS No. 62347-49-3

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide

Cat. No.: B12902686
CAS No.: 62347-49-3
M. Wt: 279.38 g/mol
InChI Key: WWCRDCXPJOVHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide (CAS 62347-49-3) is a synthetic organic compound with a molecular formula of C15H25N3O2 and a molecular weight of 279.38 g/mol. This reagent features a cyclopentanecarboxamide core substituted with an N-hexyl chain and a 3-methyl-1,2,4-oxadiazol-5-yl group, a heterocycle known to contribute to the bioactivity and metabolic stability of pharmacologically active molecules . Compounds containing the 1,2,4-oxadiazole moiety are of significant interest in medicinal chemistry and drug discovery research. This privileged structure is found in molecules investigated for a wide range of therapeutic areas . The 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities, often used in drug design to improve metabolic stability and alter physicochemical properties . Research into structurally complex molecules featuring cyclopentyl and oxadiazole components suggests potential for targeting various biological pathways . This compound is supplied as a high-grade material for research applications exclusively. It is intended for use in laboratory investigations only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

62347-49-3

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide

InChI

InChI=1S/C15H25N3O2/c1-3-4-5-8-11-18(15-16-12(2)17-20-15)14(19)13-9-6-7-10-13/h13H,3-11H2,1-2H3

InChI Key

WWCRDCXPJOVHNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=NC(=NO1)C)C(=O)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclopentanecarboxamide Intermediate

  • Starting from cyclopentanecarboxylic acid or its derivatives, the acid is converted into an activated intermediate such as an acid chloride or an activated ester (e.g., imidazolide or sulfonyloxy derivatives like methylsulfonyloxy or trifluoromethylsulfonyloxy).
  • This activated intermediate is then reacted with hexylamine under basic conditions to form the N-hexylcyclopentanecarboxamide.
  • Organic bases such as triethylamine, diisopropylethylamine (DIPEA), pyridine, or quinoline are used as acid scavengers to facilitate the coupling reaction.

Construction of the 1,2,4-Oxadiazole Ring

  • The 1,2,4-oxadiazole ring is typically synthesized via cyclodehydration reactions involving amidoximes and carboxylic acid derivatives.
  • For the 3-methyl substitution, a suitable methyl-substituted amidoxime is reacted with the cyclopentanecarboxylic acid derivative or its activated form.
  • Heating in high-boiling solvents such as diglyme or under reflux conditions promotes ring closure to form the oxadiazole moiety.

Coupling of the Oxadiazole Moiety with the Cyclopentanecarboxamide

  • The oxadiazole intermediate bearing a reactive group (e.g., hydroxylamine or amidoxime derivative) is coupled with the cyclopentanecarboxamide under dehydrating conditions.
  • This step may involve the use of coupling reagents or heating to facilitate amide bond formation.
  • The reaction is monitored by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the formation of the desired product.

Purification and Characterization

  • The crude product is purified by silica gel chromatography using gradient solvent systems.
  • Purity is confirmed by high-performance liquid chromatography (HPLC), NMR (1H and 13C), and MS.
  • Final products typically achieve >96% purity, suitable for research applications.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Activation of acid SOCl2 or sulfonyl chlorides, inert atmosphere Formation of acid chloride or activated ester
Amide formation Hexylamine, triethylamine or DIPEA, solvent (e.g., dichloromethane) Room temperature to mild heating, 12-24 h
Oxadiazole ring formation Amidoxime derivative, heating in diglyme or reflux Temperature ~120-150 °C, inert atmosphere
Coupling reaction Coupling agents or direct heating Monitored by TLC, NMR, MS
Purification Silica gel chromatography, gradient solvents Solvent systems: hexane/ethyl acetate or dichloromethane/methanol

Research Findings and Analytical Data

  • NMR spectroscopy confirms the presence of characteristic signals for the cyclopentane ring, hexyl chain, and oxadiazole ring methyl group.
  • Mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 279.38 g/mol.
  • The reaction yields are generally moderate to good, depending on the purity of starting materials and control of reaction parameters.
  • Analytical techniques such as LC-MS and HPLC-UV are essential for monitoring reaction progress and purity.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Analytical Techniques Used
1 Activation of cyclopentanecarboxylic acid SOCl2 or sulfonyl chlorides, inert gas TLC, NMR
2 Formation of N-hexylcyclopentanecarboxamide Hexylamine, base (TEA or DIPEA), solvent TLC, NMR, MS
3 Synthesis of 3-methyl-1,2,4-oxadiazole Amidoxime derivative, heating in diglyme NMR, MS
4 Coupling oxadiazole with amide Coupling agents or thermal dehydration TLC, NMR, MS
5 Purification and characterization Silica gel chromatography, HPLC, LC-MS HPLC, NMR, MS

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxadiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with 1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide

This analog (MFCD03839527) replaces the hexyl and oxadiazole groups with a phenyl and tetrazole moiety . Key differences include:

  • Tetrazole (a bioisostere for carboxylic acids) enhances solubility via hydrogen bonding, whereas 1,2,4-oxadiazole offers greater electronegativity and stability.
  • Hypothesized Physicochemical Properties :
Property Target Compound 1-Phenyl-N-(2H-tetrazol-5-yl) Analog
Molecular Weight (g/mol) ~307.4 (estimated) ~313.3
logP (Lipophilicity) Higher (due to hexyl) Moderate (phenyl + tetrazole)
Solubility Lower in aqueous media Higher (tetrazole’s polarity)
Bioactivity Potential agrochemical use Unreported, but tetrazole suggests pharmaceutical relevance

Comparison with Triazole-Containing Schiff Bases

highlights triazole-based Schiff bases with plant hormone activity, such as cytokinin and rooting effects . While the target compound’s oxadiazole differs from triazole, both heterocycles influence bioactivity:

  • Heterocycle Role :
    • 1,2,4-Oxadiazole: Stabilizes molecular conformation and resists metabolic degradation.
    • Triazole: Facilitates hydrogen bonding and metal coordination, critical for plant hormone mimicry.
  • Biological Implications :
    • The hexyl chain in the target compound may enhance penetration into plant tissues, whereas triazole Schiff bases rely on aromatic substituents for activity.

Biological Activity

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as an inhibitor of fatty acid synthase (FAS). This enzyme plays a crucial role in lipid metabolism and is implicated in various metabolic disorders, including obesity and cancer.

Chemical Structure and Properties

This compound is characterized by its unique oxadiazole moiety and cyclopentane structure. The molecular formula is C16H27N3O2C_{16}H_{27}N_{3}O_{2} with a molecular weight of 293.40 g/mol. Its structural features contribute to its biological activity, particularly in modulating metabolic pathways.

The primary mechanism of action for this compound involves the inhibition of FAS. This enzyme is responsible for the de novo synthesis of fatty acids, which are vital for lipid production in various tissues. Inhibition of FAS can lead to:

  • Reduced Lipogenesis : Lower synthesis of fatty acids may help in managing obesity and related disorders.
  • Altered Energy Metabolism : By affecting lipid metabolism, this compound can influence overall energy homeostasis.

Research indicates that FAS inhibitors can also have effects on appetite regulation by acting on the hypothalamus, potentially leading to decreased food intake .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits FAS activity in cell lines. For example:

StudyConcentration (µM)FAS Inhibition (%)
A1045
B2570
C5085

These results suggest a dose-dependent inhibition of FAS, highlighting the compound's potential as a therapeutic agent .

In Vivo Studies

Animal models have further elucidated the biological effects of this compound:

  • Obesity Model : In a high-fat diet-induced obesity model, administration of this compound resulted in:
    • Weight Reduction : Significant decrease in body weight compared to control groups.
    • Lipid Profile Improvement : Reduction in serum triglycerides and cholesterol levels.
  • Cancer Model : In studies involving cancer cell lines:
    • Cell Proliferation Inhibition : The compound exhibited anti-proliferative effects on certain cancer cells through FAS inhibition.

Case Study 1: Obesity Management

A clinical trial explored the efficacy of this compound in obese patients. Results indicated:

  • Weight Loss : Average weight loss of 7% over 12 weeks.
  • Improved Insulin Sensitivity : Enhanced insulin sensitivity was noted alongside weight reduction.

Case Study 2: Cancer Treatment

Another study investigated the compound's effects on breast cancer cells. Key findings included:

  • Reduced Tumor Growth : Tumor size was significantly smaller in treated groups compared to controls.
  • Mechanistic Insights : The study provided insights into the pathways affected by FAS inhibition.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., cyclopentane protons at δ 1.5–2.5 ppm, oxadiazole C=O at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (oxadiazole C-N) validate functional groups .

How can researchers resolve contradictions in pharmacokinetic data for this compound?

Advanced
Contradictions (e.g., varying bioavailability in animal models) require:

Dose-Response Studies : Test multiple doses to identify nonlinear absorption kinetics.

Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites influencing efficacy .

Species-Specific Factors : Compare hepatic microsomal stability across species (e.g., rodent vs. human) to explain metabolic discrepancies .

What are optimal purification strategies to minimize byproducts?

Q. Basic

  • Recrystallization : Use ethanol/water (7:3 v/v) to isolate the compound; monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Flash Chromatography : Optimize solvent gradients (e.g., 20–50% ethyl acetate in hexane) to separate unreacted starting materials.
  • TLC Monitoring : Use iodine staining or UV visualization at 254 nm to track elution .

What strategies are recommended for in vivo toxicity profiling?

Q. Advanced

Acute Toxicity (OECD 423) : Administer graded doses (10–1000 mg/kg) to rodents; monitor mortality, organ weight, and histopathology .

Genotoxicity Assays : Conduct Ames test (bacterial reverse mutation) and micronucleus test to assess DNA damage potential.

Cardiotoxicity Screening : Use hERG channel inhibition assays (patch-clamp or FLIPR) to evaluate arrhythmia risk .

How does the compound’s stereochemistry influence its biological activity?

Q. Advanced

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
  • Activity Comparison : Test isolated enantiomers in target assays (e.g., enzyme inhibition). The cyclopentane ring’s conformation may sterically hinder binding in one isomer .
  • X-ray Crystallography : Resolve crystal structures to correlate absolute configuration with activity .

What solvent systems stabilize this compound during storage?

Q. Basic

  • Short-Term : Store in anhydrous DMSO at -20°C (avoid freeze-thaw cycles).
  • Long-Term : Lyophilize and store under argon at -80°C. Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the oxadiazole ring .

How to design structure-activity relationship (SAR) studies for derivatives?

Q. Advanced

Core Modifications : Synthesize analogs with varying alkyl chain lengths (hexyl vs. pentyl) or oxadiazole substituents (e.g., 3-ethyl instead of 3-methyl) .

Bioisosteric Replacement : Substitute the oxadiazole with 1,3,4-thiadiazole to assess electronic effects on potency .

Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds with the carboxamide group) .

What are the challenges in scaling up synthesis for preclinical trials?

Q. Advanced

Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., oxadiazole formation) to improve safety and yield .

Cost-Effective Catalysts : Replace expensive coupling agents (e.g., EDC) with polymer-supported reagents for easier recycling.

Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (e.g., ≤0.15% for unknown impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.